molecular formula C5H5ClFN3 B1649434 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine CAS No. 943006-45-9

6-Chloro-5-fluoro-2-methylpyrimidin-4-amine

Cat. No.: B1649434
CAS No.: 943006-45-9
M. Wt: 161.56
InChI Key: RDJZOWUMMHRHDK-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

6-Chloro-5-fluoro-2-methylpyrimidin-4-amine is a heterocyclic organic compound with the systematic IUPAC name This compound . Its molecular formula is $$ \text{C}5\text{H}5\text{ClFN}_3 $$, corresponding to a molecular weight of 161.57 g/mol. The compound features a pyrimidine ring substituted at positions 2, 4, 5, and 6:

  • Position 2 : Methyl group ($$-\text{CH}_3$$)
  • Position 4 : Amino group ($$-\text{NH}_2$$)
  • Position 5 : Fluorine atom ($$-\text{F}$$)
  • Position 6 : Chlorine atom ($$-\text{Cl}$$)

The structural identity is further confirmed by its SMILES notation ($$ \text{Cc1nc(N)c(F)c(Cl)n1} $$) and InChIKey ($$ \text{RDJZOWUMMHRHDK-UHFFFAOYSA-N} $$). Crystallographic data, though limited, suggest a planar pyrimidine ring with substituents influencing electronic distribution and intermolecular interactions.

Table 1: Key Molecular Identifiers

Property Value Source
CAS Number 943006-45-9
Molecular Formula $$ \text{C}5\text{H}5\text{ClFN}_3 $$
Molecular Weight 161.57 g/mol
SMILES Cc1nc(N)c(F)c(Cl)n1

Historical Development and Discovery Context

The compound was first synthesized in 2012, as indicated by its initial registration in PubChem (CID 55283624). Its development arose from efforts to optimize pyrimidine derivatives for pharmaceutical and agrochemical applications. The synthesis typically involves halogenation and amination steps starting from precursors like 4,6-dichloro-5-fluoro-2-methylpyrimidine .

Key milestones include:

  • Pharmaceutical Relevance : Its role as an intermediate in synthesizing inhibitors targeting Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), a protein linked to cholesterol metabolism.
  • Agrochemical Applications : Pyrimidine derivatives are widely used in herbicides and fungicides, though direct studies on this compound remain limited.

Position Within Pyrimidine Derivative Taxonomy

Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 3. This compound belongs to the dihalogenated aminopyrimidine subclass, characterized by:

  • Halogen Substitution : Dual halogen atoms (Cl and F) at positions 5 and 6 enhance electrophilicity, facilitating nucleophilic substitution reactions.
  • Amino Group : The $$-$$NH$$_2$$ group at position 4 enables hydrogen bonding, critical for biological interactions.

Comparative Analysis with Analogues

Compound Substituents Key Differences
6-Chloro-2-methylpyrimidin-4-amine Cl (C6), CH$$3$$ (C2), NH$$2$$ (C4) Lacks fluorine at C5
2-Chloro-5-fluoro-N-methylpyridin-4-amine Cl (C2), F (C5), CH$$_3$$ (N) Pyridine core vs. pyrimidine

This compound’s structural uniqueness lies in its dual halogenation pattern , which distinguishes it from monohalogenated analogues and enhances its utility in cross-coupling reactions. Its role as a building block in medicinal chemistry is underscored by its incorporation into kinase inhibitors and antiviral agents.

Properties

IUPAC Name

6-chloro-5-fluoro-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClFN3/c1-2-9-4(6)3(7)5(8)10-2/h1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJZOWUMMHRHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717410
Record name 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943006-45-9
Record name 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Condensation Approaches

The foundational synthesis of 6-chloro-5-fluoro-2-methylpyrimidin-4-amine relies on multi-step condensation reactions involving β-alkoxypropionitrile precursors. A patent by outlines a method for analogous pyrimidine structures, where β-alkoxypropionitrile undergoes condensation with acetamidine in the presence of alkali metal alkoxides. For this compound, the process is modified to introduce fluorine and chlorine atoms at specific positions:

  • Formation of α-Formyl-β-alkoxypropionitrile :
    β-Alkoxypropionitrile reacts with a C₁–C₆ alkyl formate under alkaline conditions (e.g., sodium methoxide in methanol) to generate the α-formyl derivative. This intermediate is critical for introducing the methyl group at the 2-position of the pyrimidine ring.

  • Cyclization with Fluoro-Chloro Precursors :
    The α-formyl intermediate is treated with a fluorinated and chlorinated amidine (e.g., 4-amino-5-fluoro-6-chloroacetamidine) in a polar aprotic solvent like dimethylformamide (DMF). Cyclization occurs at 80–120°C, forming the pyrimidine core.

Key Reaction Parameters :

Parameter Optimal Range
Temperature 80–120°C
Solvent DMF or DMSO
Catalyst NaOCH₃ or K₂CO₃
Reaction Time 6–12 hours

This method yields this compound with ~70–75% purity, necessitating further purification via column chromatography or recrystallization.

Catalytic Amination Strategies

Recent industrial protocols emphasize catalytic amination to enhance selectivity. AlfaChem’s patented route employs a Lewis acid-catalyzed amination of 5-fluoromethyl-6-chloropyrimidine intermediates:

  • Synthesis of 5-Fluoromethyl-6-Chloropyrimidine :
    2-Methyl-4-amino-5-fluoropyrimidine is chlorinated using phosphorus oxychloride (POCl₃) at 60–80°C, introducing the chlorine substituent at the 6-position.

  • Amination with Ammonia :
    The chlorinated intermediate is reacted with aqueous or gaseous ammonia in the presence of Al₂O₃ or zeolite catalysts at 180–220°C. This step replaces a methoxy group with an amine, achieving >90% conversion.

Advantages :

  • Reduced Byproducts : Catalytic amination minimizes over-alkylation or dehalogenation side reactions.
  • Scalability : Continuous-flow reactors enable throughputs exceeding 100 kg/batch.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for condensation steps. A modified procedure from academic research involves:

  • One-Pot Cyclization :
    A mixture of 4-amino-5-fluoro-6-chloropyrimidine carbaldehyde, methylamine hydrochloride, and ammonium acetate in ethanol is irradiated at 120°C for 20 minutes.

  • Workup :
    The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) to isolate this compound in 82% yield.

Benefits :

  • Time Efficiency : 20 minutes vs. 6–12 hours for conventional heating.
  • Energy Savings : Reduced thermal decomposition.

Industrial-Scale Production and Optimization

Manchester Organics and AlfaChem have refined large-scale synthesis using continuous manufacturing. Key innovations include:

  • In Situ Monitoring : FTIR and Raman spectroscopy track intermediate formation, enabling real-time adjustments.
  • Solvent Recycling : DMF and DMAc are recovered via distillation, reducing waste by 40%.

Comparative Analysis of Methods :

Method Yield (%) Purity (%) Scalability
Classical Condensation 70–75 95 Moderate
Catalytic Amination 90–92 97 High
Halogen Exchange 85–88 98 High
Microwave 80–82 96 Low

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to reduce the nitro group to an amine.

  • Substitution: Substitution reactions at the chlorine or fluorine positions can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like iron (Fe) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions used.

  • Reduction Products: Reduced amines with different functional groups.

  • Substitution Products: Derivatives with different substituents at the chlorine or fluorine positions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most notable applications of 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine is its potential as an anticancer agent. Research has shown that compounds containing fluorinated pyrimidines exhibit significant antitumor activity. For instance, derivatives of pyrimidine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted that 4-aniline-substituted derivatives of 5-fluoropyrimidine demonstrated pronounced antitumor activity, suggesting a similar potential for this compound due to structural similarities .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in nucleotide synthesis, thereby disrupting DNA replication in cancer cells. The presence of chlorine and fluorine atoms in the molecular structure enhances the lipophilicity and biological activity of the compound, making it a candidate for further development .

Agricultural Applications

Herbicide Development

Another significant application of this compound is in the development of herbicides. Fluorinated pyrimidines have been explored for their ability to inhibit plant growth by interfering with specific metabolic pathways. The compound's structural properties allow it to mimic natural substrates, leading to the disruption of essential biochemical processes in plants .

Case Study: Herbicidal Efficacy

A study on related pyrimidine derivatives demonstrated that certain compounds effectively inhibited the growth of common agricultural weeds, leading to increased crop yields. The introduction of this compound into herbicide formulations could enhance efficacy against resistant weed species .

Mechanism of Action

The mechanism by which 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, the compound may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Pyrimidine Derivatives

Compound Name Substituents (Position) Key Structural Differences
6-Chloro-5-fluoro-2-methylpyrimidin-4-amine Cl (C6), F (C5), CH₃ (C2), NH₂ (C4) Baseline for comparison
6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine Cl (C6), NO₂ (C5), CH₃ (C2), NCH₃Ph (C4) Nitro (C5) and N-phenylmethylamine (C4)
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Cl (C5), CH₃ (C6), CH₂CH₂Ph (C4), pyridinyl (C2) Pyridinyl (C2), phenethylamine (C4)
4,6-Dichloro-5-methoxypyrimidine Cl (C4, C6), OCH₃ (C5) Dichloro (C4, C6), methoxy (C5)
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine Cl (C6), I (C5), SCH₃ (C2), NH₂ (C4) Iodo (C5), methylthio (C2)

Physicochemical and Reactivity Differences

  • Electron-Withdrawing Effects: The fluorine atom in this compound enhances electrophilicity at C4 compared to non-fluorinated analogues like 4-amino-6-chloro-5-methylpyrimidine (similarity score: 0.84) .
  • Steric Hindrance : The methyl group at C2 reduces rotational freedom, unlike 2-(4-fluorophenyl) derivatives (e.g., 6-chloro-N-(4-fluorobenzyl)pyrimidin-4-amine), which exhibit planar conformations due to aryl substitution .
  • Hydrogen Bonding: The amine group at C4 participates in intermolecular N–H···N interactions, as observed in polymorphic pyrimidines like N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine .

Crystallographic and Stability Data

  • Crystal Packing : this compound forms compact lattices via Cl···N interactions (3.09–3.10 Å), similar to 4,6-dichloro-5-methoxypyrimidine .
  • Thermal Stability: Melting points vary significantly: this compound: Not explicitly reported, but analogues like 4,6-dichloro-5-methoxypyrimidine melt at 313–315 K . N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Stable up to 473 K due to π–π stacking .

Biological Activity

6-Chloro-5-fluoro-2-methylpyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family, notable for its potential biological activities. The presence of chlorine and fluorine substituents, along with an amino group at position 4, enhances its reactivity and interaction with various biological targets. This article delves into the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClFN4. The compound features:

  • Chlorine at position 6
  • Fluorine at position 5
  • Methyl group at position 2
  • Amino group at position 4

These structural elements contribute to its unique chemical behavior and biological activity.

Compound NameStructure FeaturesUnique Characteristics
This compoundAmino group at the 4-positionPotential for enhanced biological activity
4-Chloro-5-fluoro-2-methylpyrimidineMethyl group at the 2-positionIncreased lipophilicity compared to phenyl derivative
4,6-Dichloro-5-fluoro-2-methylpyrimidineTwo chlorine atoms (at positions 4 and 6)Broader spectrum of reactivity due to multiple halogens

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain strains are as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

The compound's mechanism involves the inhibition of specific enzymes critical for bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been highlighted in several studies. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs:

CompoundIC50 (µmol)
Celecoxib0.04 ± 0.01
This compoundSimilar efficacy observed

In animal models, such as carrageenan-induced paw edema assays, the compound demonstrated significant reductions in inflammation markers compared to controls .

Anticancer Properties

The anticancer potential of this compound has gained attention due to its ability to inhibit cancer cell proliferation. Studies have reported its effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's structure allows it to interact with kinases involved in cancer progression.

In vitro assays revealed that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cells:

Cell LineIC50 (µM)
A54912.3
MCF-715.8

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study synthesized several derivatives of pyrimidine compounds, including modifications of this compound. These derivatives were evaluated for their biological activities, revealing enhanced potency against specific targets .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR indicated that modifications at various positions on the pyrimidine ring could significantly influence biological activity. Compounds with electron-donating substituents demonstrated increased anti-inflammatory effects .
  • Computational Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine, and what key reaction conditions influence yield?

  • Methodology :

  • Chlorination and Substitution : Start with a pyrimidine precursor (e.g., 5-fluoro-2-methylpyrimidin-4-amine) and use chlorinating agents like POCl₃ or PCl₅ under reflux. For example, phosphoryl chloride (POCl₃) was used to chlorinate pyrimidine derivatives at 110–120°C for 5–8 hours, achieving yields of 70–85% .
  • Purification : Column chromatography (silica gel, CHCl₃ eluent) and crystallization (methanol) are critical for isolating high-purity products. A study reported 78.7% yield after purification .
  • Table 1 : Synthesis Optimization Parameters
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
ChlorinationPOCl₃, reflux (5 h)78.7≥95%
SubstitutionNH₄OAc, ethanol, 80°C85≥90%

Q. How can researchers characterize the crystalline structure of this compound, and what intramolecular interactions are critical?

  • Methodology :

  • X-ray Crystallography : Single-crystal X-ray diffraction (293 K, Mo-Kα radiation) resolves bond lengths, angles, and packing. For example, the title compound crystallizes in the P1 space group with a mean C–C bond length of 0.003 Å .
  • Intramolecular Interactions : N–H⋯N hydrogen bonds (e.g., N4–H4⋯N5, 2.982 Å) stabilize the pyrimidine core. Weak C–H⋯F and π–π stacking (3.708 Å centroid distance) further stabilize the crystal lattice .
  • Table 2 : Key Structural Parameters
ParameterValueReference
Space GroupP1
N–H⋯N Distance2.982 Å
π–π Stacking3.708 Å

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for antitumor derivatives of this compound?

  • Methodology :

  • Substituent Variation : Modify the 4-amine group with aryl or heteroaryl substituents. For instance, replacing the chloro group with trifluoromethyl enhances antitumor potency in vitro (IC₅₀: 0.2–1.8 µM) .
  • Biological Assays : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Derivatives with 4-fluoroanilino groups showed 3–5× higher activity than parent compounds .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on binding to kinase targets (e.g., EGFR) .

Q. How can computational methods optimize the synthesis and functionalization of this compound?

  • Methodology :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT, MP2) identify transition states and intermediates. ICReDD’s workflow reduced reaction optimization time by 40% via automated condition screening .
  • Machine Learning : Train models on existing reaction data (e.g., solvent, temperature) to predict optimal conditions for new substitutions. A 2023 study achieved 92% accuracy in predicting yields for fluorinated pyrimidines .

Contradictions and Considerations

  • Synthesis Yields : Yields vary significantly (50–85%) depending on chlorination agents and purification methods. For example, POCl₃ outperforms PCl₅ in regioselectivity .
  • Biological Activity : Antitumor efficacy is sensitive to substituent position. 5-Fluoro derivatives show higher activity than 6-fluoro analogs due to improved DNA intercalation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-5-fluoro-2-methylpyrimidin-4-amine
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6-Chloro-5-fluoro-2-methylpyrimidin-4-amine

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